molecular formula C13H6ClN5O2 B1214957 Traxanox CAS No. 58712-69-9

Traxanox

Cat. No.: B1214957
CAS No.: 58712-69-9
M. Wt: 299.67 g/mol
InChI Key: MLCGWPUVZKTVLO-UHFFFAOYSA-N
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Preparation Methods

TRAXANOX can be synthesized through two related methods:

    Condensation Method: The condensation of 2-chloronicotinic acid with 3-chloro-4-hydroxybenzonitrile using sodium methoxide in nitrobenzene at 180°C produces 2-(2-chloro-4-cyanophenoxy)nicotinic acid.

    Cyclization Method: The cyclization of 2-(2-chloro-4-cyanophenoxy)nicotinic acid with sulfuric acid at 180°C yields 9-chloro-5-oxo-5H-benzopyrano[2,3]pyridine-4-carbonitrile, which is then treated with sodium azide.

Chemical Reactions Analysis

TRAXANOX undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, sulfuric acid, and sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

TRAXANOX is unique compared to other similar compounds due to its potent antiallergic activity and selective inhibition of allergic mediator release. Similar compounds include:

This compound stands out due to its higher potency and specific mechanism of action in inhibiting allergic responses.

Properties

CAS No.

58712-69-9

Molecular Formula

C13H6ClN5O2

Molecular Weight

299.67 g/mol

IUPAC Name

9-chloro-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H6ClN5O2/c14-9-5-6(12-16-18-19-17-12)4-8-10(20)7-2-1-3-15-13(7)21-11(8)9/h1-5H,(H,16,17,18,19)

InChI Key

MLCGWPUVZKTVLO-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3Cl)C4=NNN=N4

58712-69-9

Synonyms

9-chloro-5-oxo-7-(1H-tetrazol-5-yl)-5H-(1)benzopyrano(2,3-b)pyridine
traxanox
traxanox hydrochloride
Y 12,141
Y 12141
Y-12,141
Y-12141

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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